![molecular formula C18H18N4O6 B8040158 phenyl N-[[4-oxo-4-(2-phenoxycarbonylhydrazinyl)butanoyl]amino]carbamate](/img/structure/B8040158.png)
phenyl N-[[4-oxo-4-(2-phenoxycarbonylhydrazinyl)butanoyl]amino]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl N-[[4-oxo-4-(2-phenoxycarbonylhydrazinyl)butanoyl]amino]carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a phenyl group, a carbamate moiety, and a hydrazinyl-substituted butanoyl group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-[[4-oxo-4-(2-phenoxycarbonylhydrazinyl)butanoyl]amino]carbamate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Hydrazinyl Intermediate: The initial step involves the reaction of phenylhydrazine with ethyl acetoacetate to form the hydrazinyl intermediate.
Coupling with Phenyl Isocyanate: The hydrazinyl intermediate is then reacted with phenyl isocyanate to introduce the carbamate group.
Final Coupling Reaction: The resulting compound is further reacted with 4-oxo-4-(2-phenoxycarbonylhydrazinyl)butanoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-[[4-oxo-4-(2-phenoxycarbonylhydrazinyl)butanoyl]amino]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo group to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of this compound derivatives with additional oxo groups.
Reduction: Formation of phenyl N-[[4-hydroxy-4-(2-phenoxycarbonylhydrazinyl)butanoyl]amino]carbamate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Phenyl N-[[4-oxo-4-(2-phenoxycarbonylhydrazinyl)butanoyl]amino]carbamate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets in cancer cells.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which phenyl N-[[4-oxo-4-(2-phenoxycarbonylhydrazinyl)butanoyl]amino]carbamate exerts its effects involves:
Molecular Targets: It interacts with enzymes and proteins involved in cell signaling pathways, particularly those related to cancer cell proliferation.
Pathways Involved: The compound can inhibit specific kinases and proteases, leading to the disruption of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Phenyl N-[[4-oxo-4-(2-phenoxycarbonylhydrazinyl)butanoyl]amino]carbamate derivatives: These compounds have similar structures but with different substituents on the phenyl or hydrazinyl groups.
Other Hydrazinyl-Substituted Carbamates: Compounds like phenyl N-[[4-oxo-4-(2-methoxycarbonylhydrazinyl)butanoyl]amino]carbamate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
phenyl N-[[4-oxo-4-(2-phenoxycarbonylhydrazinyl)butanoyl]amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6/c23-15(19-21-17(25)27-13-7-3-1-4-8-13)11-12-16(24)20-22-18(26)28-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,23)(H,20,24)(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNISLYGMFNMKDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NNC(=O)CCC(=O)NNC(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
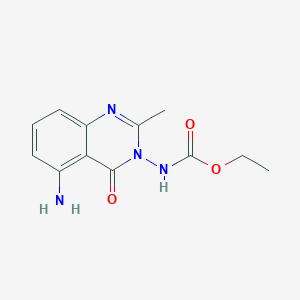
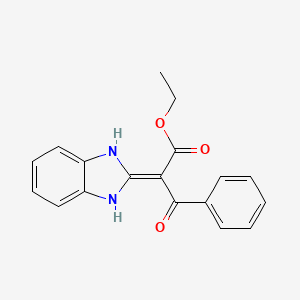
![2-[[Ethoxy(pyridin-2-yl)methyl]amino]naphthalene-1,4-dione](/img/structure/B8040102.png)
![[4-Amino-5-(benzoyloxymethyl)-1,2,4-triazol-3-yl]methyl benzoate](/img/structure/B8040112.png)
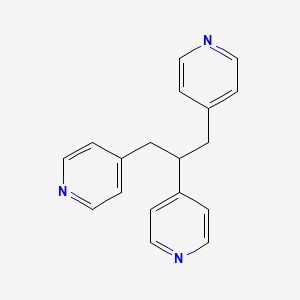
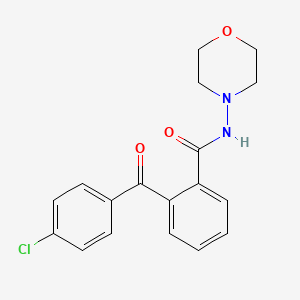
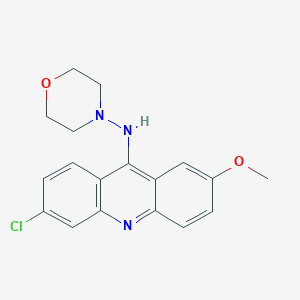
![N-[2-chloro-4-[3-chloro-4-(propanoylamino)phenyl]phenyl]propanamide](/img/structure/B8040139.png)
![N-[3-acetamido-4-[(E)-2-phenylethenyl]phenyl]acetamide](/img/structure/B8040150.png)
![N-[4-(2,4-diformamido-6-methylphenyl)-3-formamido-5-methylphenyl]formamide](/img/structure/B8040156.png)
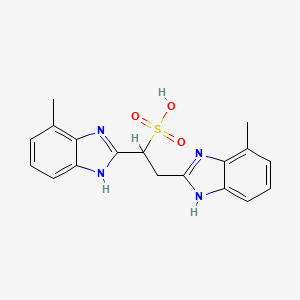
![2-Methoxyethyl 4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonate](/img/structure/B8040165.png)
![N-[4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-formamidophenyl]formamide](/img/structure/B8040172.png)
![4-[3-Amino-4-(2,4-diaminophenyl)phenyl]benzene-1,3-diamine](/img/structure/B8040180.png)
